Oct-7-enylboronic acid
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Overview
Description
Oct-7-enylboronic acid is an organoboron compound characterized by the presence of a boronic acid functional group attached to an octenyl chain. Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling. This compound, with its unique structure, finds applications in various fields of chemistry and industry.
Mechanism of Action
Target of Action
Oct-7-enylboronic acid is a type of boronic acid, which are known to be highly valuable building blocks in organic synthesis . .
Mode of Action
They are often used as catalysts or reactants in organic synthesis .
Biochemical Pathways
Boronic acids are known to be involved in various organic synthesis reactions, including the protodeboronation of pinacol boronic esters .
Result of Action
Boronic acids, in general, are known to play a crucial role in various organic synthesis reactions, contributing to the formation of a wide range of organic compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: The primary method for synthesizing boronic acids, including Oct-7-enylboronic acid, involves the electrophilic trapping of an organometallic reagent with a boric ester. For instance, the reaction of an organolithium or Grignard reagent with a borate ester such as triisopropyl borate can yield the desired boronic acid . The reaction is typically performed at low temperatures to prevent over-alkylation, which could lead to the formation of borinic esters instead of boronic acids .
Industrial Production Methods: Industrial production of boronic acids often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial to ensure its suitability for various applications.
Chemical Reactions Analysis
Types of Reactions: Oct-7-enylboronic acid undergoes several types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base. The reaction conditions are typically mild, making it suitable for a wide range of substrates.
Chan-Lam Coupling: This reaction couples the boronic acid with an amine or alcohol in the presence of a copper catalyst.
Oxidation: Boronic acids can be oxidized to form the corresponding alcohols or ketones.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Copper Catalysts: Used in Chan-Lam coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, are commonly used in these reactions.
Major Products:
Biaryl Compounds: Formed from Suzuki-Miyaura coupling.
Amines and Alcohols: Formed from Chan-Lam coupling.
Scientific Research Applications
Oct-7-enylboronic acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
Phenylboronic Acid: Commonly used in Suzuki-Miyaura coupling reactions.
But-3-enylboronic Acid: Used in the synthesis of glucose-responsive hydrogels.
2-Acrylamidophenylboronic Acid: Used in the development of biosensors.
Uniqueness: Oct-7-enylboronic acid is unique due to its longer alkyl chain, which can impart different physical and chemical properties compared to shorter-chain boronic acids. This can influence its reactivity and the types of products formed in various reactions.
Properties
IUPAC Name |
oct-7-enylboronic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17BO2/c1-2-3-4-5-6-7-8-9(10)11/h2,10-11H,1,3-8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWZXPKHHIAAANV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(CCCCCCC=C)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17BO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90681529 |
Source
|
Record name | Oct-7-en-1-ylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90681529 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.03 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1198772-66-5 |
Source
|
Record name | Oct-7-en-1-ylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90681529 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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